Methyl 2-formyl-3-hydroxy-6-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.
Industrial Production Methods
Large-scale production would likely involve continuous flow reactors and efficient purification techniques such as distillation or crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-3-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 2-carboxy-3-hydroxy-6-methylbenzoic acid.
Reduction: Methyl 2-hydroxymethyl-3-hydroxy-6-methylbenzoate.
Substitution: Methyl 2-formyl-3-alkoxy-6-methylbenzoate.
Scientific Research Applications
Methyl 2-formyl-3-hydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-3-hydroxy-6-methylbenzoate involves its interaction with various molecular targets. The formyl and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formylbenzoate: Lacks the hydroxyl and methyl groups, making it less versatile in chemical reactions.
Methyl 3-hydroxy-2-formylbenzoate: Similar structure but different positioning of functional groups, affecting its reactivity and applications.
Properties
CAS No. |
791856-35-4 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 2-formyl-3-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-5,12H,1-2H3 |
InChI Key |
ZYQJMZXSIHLCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C=O)C(=O)OC |
Origin of Product |
United States |
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